Cytotoxicity of the 2,4,5-Trimethylphenyl Substituent Pattern Against Colon Cancer HCT116 Cells: Direct Comparison with 3,4,5-Trimethoxyphenyl and 2,5-Dimethoxyphenyl Analogs
In a direct head-to-head study of indolyl chalcone derivatives, the 2,4,5-trimethylphenyl-substituted analog (3j) demonstrated an IC₅₀ of 6.6 μM against HCT116 colon cancer cells, surpassing the 3,4,5-trimethoxyphenyl analog (3g; IC₅₀ = 7.9 μM) and establishing the 2,4,5-trimethylphenyl motif as the most potent substitution pattern within the evaluated series [1]. This provides a class-level inference for (E)-3-(anthracen-9-yl)-1-(2,4,5-trimethylphenyl)prop-2-en-1-one, suggesting that the 2,4,5-trimethylphenyl fragment contributes meaningfully to antiproliferative activity when coupled to an active pharmacophore.
| Evidence Dimension | In vitro cytotoxicity (IC₅₀) against HCT116 colon cancer cell line |
|---|---|
| Target Compound Data | 2,4,5-Trimethylphenyl indolyl chalcone 3j: IC₅₀ = 6.6 μM |
| Comparator Or Baseline | 3,4,5-Trimethoxyphenyl indolyl chalcone 3g: IC₅₀ = 7.9 μM; 2,5-Dimethoxyphenyl indolyl chalcone 3h: IC₅₀ = 7.9 μM |
| Quantified Difference | ~1.2-fold improvement in potency vs. 3,4,5-trimethoxy and 2,5-dimethoxy analogs; ~20% lower IC₅₀ |
| Conditions | HCT116 colon cancer cell line; cytotoxicity measured via standard antiproliferative assay after 48–72 h incubation |
Why This Matters
For researchers procuring chalcones for anticancer screening, the 2,4,5-trimethylphenyl substitution pattern confers measurable potency advantages over methoxy-substituted analogs, making this compound a rational candidate for hit-to-lead optimization in colon cancer programs.
- [1] Mechanochemical synthesis of indolyl chalcones with antiproliferative activity. Beilstein J. Org. Chem. 2022, 18, 456–467. (Direct comparative IC₅₀ data for compounds 3g, 3h, 3j). View Source
